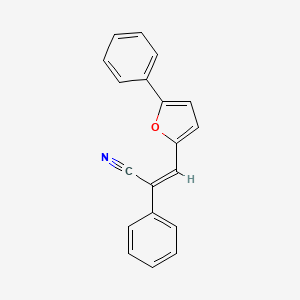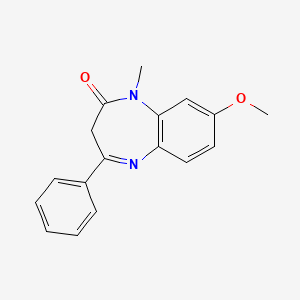![molecular formula C23H32N6O B5523356 4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)
4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as MP-4 or MP4 and has been found to have a variety of biochemical and physiological effects that make it a promising tool for research in a number of different fields.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
- Pyrimidine derivatives, including those related to your compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, with some exhibiting comparable or better activity than standard drugs (Sondhi et al., 2007).
Antiproliferative Activity Against Cancer Cell Lines
- Certain derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to your compound, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some of these compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity
- Research has been conducted on pyrido(2,3-d)pyrimidine derivatives, demonstrating notable antibacterial activity, especially against gram-negative bacteria. This suggests potential use in developing new antibacterial agents (Matsumoto & Minami, 1975).
Antiviral Properties
- Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses. Some derivatives have shown potent inhibitory effects at nanomolar concentrations, indicating their potential as antiviral agents (Chern et al., 2004).
DNA Interaction and Amplification of Anticancer Drug Action
- Unfused tricyclic aromatic compounds with terminal piperazino groups, structurally related to your compound, have been studied for their interactions with DNA. These interactions are significant for amplifying the anticancer activity of certain drugs (Wilson et al., 1990).
Potential Cerebroprotective Effects
- Derivatives of the compound, such as BW619C89, have been investigated for their potential cerebroprotective effects, particularly in the context of reducing neurological deficits after cerebral artery occlusion in rats (Smith et al., 1997).
Synthesis and Antimicrobial Activity
- Novel derivatives of pyrimidine, including those containing sulfonyl moieties, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown effectiveness against specific pathogens (Ammar et al., 2004).
Propriétés
IUPAC Name |
1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-26-10-12-27(13-11-26)21-18-22(25-19-24-21)28-14-16-29(17-15-28)23(30)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18-19H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHQWFBHOWCEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)

